3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide is a complex organic compound featuring a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and an oxazole ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and thiourea under acidic conditions.
Substitution Reactions: The dimethyl and methylsulfanyl groups are introduced via nucleophilic substitution reactions.
Formation of the Oxazole Ring: The oxazole ring is synthesized separately, often through a cyclization reaction involving a nitrile and an amide.
Coupling of the Rings: The final step involves coupling the pyrimidine and oxazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, the trifluoromethyl group could enhance binding affinity to certain protein targets, while the pyrimidine ring could interact with nucleic acids or enzymes involved in DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide: Similar structure but with a thiazole ring instead of an oxazole ring.
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]butanamide: Similar structure but with a butanamide chain instead of a propanamide chain.
Uniqueness
The unique combination of the pyrimidine and oxazole rings, along with the specific substituents, gives 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide distinct chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S/c1-7-9(8(2)19-13(18-7)24-3)4-5-11(22)21-12-20-10(6-23-12)14(15,16)17/h6H,4-5H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSIZECSFVTTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NC(=CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.